molecular formula C3H4Cl2F2O<br>C3H4Cl2F2O<br>CH3OCF2CHCl2 B143068 Methoxyflurane CAS No. 76-38-0

Methoxyflurane

Cat. No.: B143068
CAS No.: 76-38-0
M. Wt: 164.96 g/mol
InChI Key: RFKMCNOHBTXSMU-UHFFFAOYSA-N
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Description

Methoxyflurane is a halogenated ether that was first synthesized in 1948 by William T. Miller. It is primarily known for its use as an inhalation anesthetic and analgesic. This compound is a volatile liquid at room temperature and has a distinct sweet odor. It was widely used as a general anesthetic from the 1960s until the late 1970s but has since been largely replaced by other agents due to concerns about its potential nephrotoxicity and hepatotoxicity .

Mechanism of Action

Target of Action

Methoxyflurane primarily targets the gap junction channels and the calcium-dependent ATPase in the sarcoplasmic reticulum . It also appears to bind the D subunit of ATP synthase and NADH dehydrogenase . The Cytochrome b5, a membrane-bound hemoprotein which functions as an electron carrier for several membrane-bound oxygenases, is also a target of this compound .

Mode of Action

This compound induces a reduction in junctional conductance by decreasing gap junction channel opening times and increasing gap junction channel closing times . It also activates calcium-dependent ATPase in the sarcoplasmic reticulum by increasing the fluidity of the lipid membrane . This interaction with its targets leads to muscle relaxation and reduced pain sensitivity by altering tissue excitability .

Biochemical Pathways

This compound undergoes defluorination by two different routes: dechlorination to 2,2-difluoro-2-methoxyacetic acid (MDFA), which may degrade to fluoride, and O-demethylation to fluoride and dichloroacetic acid . These biochemical pathways are affected by the action of this compound, leading to the production of various metabolites.

Pharmacokinetics

This compound is a volatile anesthetic that is administered via inhalation . It has a rapid onset of action and a short duration of action . Approximately 70% of this compound is metabolized . The maximum recommended dose is 6 milliliters per day or 15 milliliters per week due to the risk of kidney problems .

Result of Action

The molecular and cellular effects of this compound’s action include muscle relaxation and reduced pain sensitivity by altering tissue excitability . It achieves this by decreasing the extent of gap junction-mediated cell-cell coupling and altering the activity of the channels that underlie the action potential .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. A Life Cycle Impact Assessment (LCIA) found that Penthrox, a form of this compound, has a climate change effect of 0.84 kg carbon dioxide equivalent (CO2e) . The raw materials and the production process contributed to the majority of the impact of Penthrox across all categories . Switching to the use of inhaled this compound instead of using nitrous oxide in certain clinical situations could help reduce carbon emissions .

Biochemical Analysis

Biochemical Properties

Methoxyflurane induces muscle relaxation and reduces pain sensitivity by altering tissue excitability . It achieves this by decreasing the extent of gap junction-mediated cell-cell coupling and altering the activity of the channels that underlie the action potential .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. It induces a reduction in junctional conductance by decreasing gap junction channel opening times and increasing gap junction channel closing times . This compound also activates calcium-dependent ATPase in the sarcoplasmic reticulum by increasing the fluidity of the lipid membrane .

Molecular Mechanism

The exact mechanism of action of this compound is not clearly defined and likely involves multiple molecular targets in the brain and spinal cord . This compound is a positive allosteric modulator of GABA A and glycine receptors as demonstrated in electrophysiology studies .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to provide superior pain relief compared to standard analgesic treatment . The onset of pain relief is rapid and of a short duration . The maximum recommended dose is 6 milliliters per day or 15 milliliters per week because of the risk of kidney problems .

Dosage Effects in Animal Models

In animal models, the LD50 of this compound is 3600 mg/kg when administered orally in rats . Symptoms of overexposure include eye irritation, CNS depression, analgesia, anesthesia, seizures, respiratory depression, and liver and kidney damage .

Metabolic Pathways

This compound is metabolized by both dechlorination to methoxydifluoroacetic acid and O-demethylation to fluoride and dichloroacetatic acid . The metabolism of this compound can be decreased when combined with Medroxyprogesterone acetate .

Transport and Distribution

This compound is administered via inhalation . The transport and distribution of this compound within cells and tissues depend on cerebral perfusion and the fat solubility of the inhalational .

Subcellular Localization

The subcellular localization of this compound is not clearly defined. It is known that this compound is a volatile anesthetic, suggesting that it likely interacts with various subcellular compartments to exert its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methoxyflurane can be synthesized through the reaction of 2,2-dichloro-1,1-difluoroethane with methanol in the presence of a base. The reaction proceeds as follows:

Cl2CF2CH2Cl+CH3OHCl2CF2CH2OCH3\text{Cl}_2\text{CF}_2\text{CH}_2\text{Cl} + \text{CH}_3\text{OH} \rightarrow \text{Cl}_2\text{CF}_2\text{CH}_2\text{OCH}_3 Cl2​CF2​CH2​Cl+CH3​OH→Cl2​CF2​CH2​OCH3​

Properties

IUPAC Name

2,2-dichloro-1,1-difluoro-1-methoxyethane
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InChI

InChI=1S/C3H4Cl2F2O/c1-8-3(6,7)2(4)5/h2H,1H3
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InChI Key

RFKMCNOHBTXSMU-UHFFFAOYSA-N
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Canonical SMILES

COC(C(Cl)Cl)(F)F
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Molecular Formula

C3H4Cl2F2O, Array
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DSSTOX Substance ID

DTXSID7025556
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Molecular Weight

164.96 g/mol
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Physical Description

Methoxyflurane is a clear colorless liquid with a sweet fruity odor. (NTP, 1992), Colorless liquid with a fruity odor; inhalation anesthetic; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a fruity odor. [inhalation anesthetic]
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Boiling Point

220.3 °F at 760 mmHg (NTP, 1992), 105 °C, BP: 51 °C at 100 mm Hg, 220 °F
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Flash Point

145 °F (NTP, 1992), 145 °F, 63 °C
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), In water, 28,300 mg/L at 37 °C, 6.46e+00 g/L, Solubility in water, g/100ml at 37 °C: 2.83 (poor), Slight
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Density

1.426 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.4262 at 20 °C/4 °C; 1.4226 at 20 °C/4 °C, Relative density (water = 1): 1.42, (77 °F): 1.42
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Vapor Density

Relative vapor density (air = 1): 5.7
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Vapor Pressure

20 mmHg at 63.9 °F ; 22.5 mmHg at 68 °F (NTP, 1992), 49.1 [mmHg], 49 mm Hg at 25 °C /Estimated/, Vapor pressure, kPa at 20 °C: 3.1, 23 mmHg
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Mechanism of Action

Methoxyflurane induces a reduction in junctional conductance by decreasing gap junction channel opening times and increasing gap junction channel closing times. Methoxyflurane also activates calcium dependent ATPase in the sarcoplasmic reticulum by increasing the fluidity of the lipid membrane. It also appears to bind the D subunit of ATP synthase and NADH dehydogenase. Methoxyflurane also binds to the GABA receptor, the large conductance Ca2+ activated potassium channel, the glutamate receptor and the glycine receptor., Some halogenated agents, especially methoxyflurane, because of a higher level of fluoride production, induce a renal concentrating defect that could be related to an ascending limb impairment. The mechanisms of fluoride toxicity on an immortalized cell line /was investigated/. Cells were cultured for 2, 6 or 24 hr in the presence of fluoride. Toxicity evaluation was based on: cell numbers, protein content, leucine-incorporation, lactate dehydrogenase (LDH) and N-acetyl-beta-glucosaminidase (NAG) releases, Na-K-ATPase and Na-K-2Cl activities, electron microscope studies. ... At 5 mmol after 24 hr, fluoride decreased cell numbers (-14%, *P < 0.05), protein content (-16%*), leucine incorporation (-54%*), Na-K-2Cl activity (-84%*), increased LDH (+145%*) and NAG release (+190%*). Na-K-ATPase was more sensitive and impaired from 1 mmol for 24hr and after 2 hr at 5 mmol. Crystal formation in mitochondria occurred after 6 hr at 5 mmol. Infra-red analysis and fluoride microdetermination established that crystals contained sodium, phosphate and fluoride. The results suggest that the Na-K-ATPase pump is a major target for fluoride toxicity in Henle's loop., The precise mechanism by which inhalation anesthetics produce loss of perception of sensations and unconsciousness is not known. Inhaled anesthetics act at many areas in the CNS. The Meyer-Overton theory suggests that the site of action of inhalation anesthetics may be the lipid matrix of neuronal membranes or other lipophilic sites. Anesthetics may cause changes in membrane thickness, which in turn affect the gating properties of ion channels in neurons. Interference with the hydrophobic portion of neuronal ion channel membrane proteins may be an important mechanism. /Inhalation anesthetics/
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Color/Form

Liquid, Clear, colorless liquid

CAS No.

76-38-0
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Melting Point

-31 °F (NTP, 1992), -35 °C, -31 °F
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is methoxyflurane metabolized in the body and what are the key metabolites?

A1: this compound undergoes biotransformation primarily in the liver, with cytochrome P450 enzymes playing a significant role. [, ] The two main metabolic pathways are dechlorination, leading to methoxydifluoroacetic acid (MDFA), and O-demethylation, resulting in the production of inorganic fluoride and dichloroacetatic acid. [, , ]

Q2: Which metabolic pathway of this compound is primarily responsible for its nephrotoxicity?

A2: Research suggests that O-demethylation, leading to the production of inorganic fluoride, is the primary pathway responsible for this compound's nephrotoxic effects. [] While MDFA is a product of dechlorination, studies indicate it is not metabolized to fluoride or independently nephrotoxic. []

Q3: How does the rate of this compound metabolism vary across different species and strains?

A3: Significant interspecies and interstrain variability exists in this compound metabolism. For instance, Fischer 344 rats exhibit higher rates of this compound metabolism to inorganic fluoride compared to Buffalo, Wistar, Sprague-Dawley, and Long-Evans rats. [] This difference in metabolic rate contributes to the varying susceptibility to this compound-induced nephrotoxicity among these strains. []

Q4: Why is this compound nephrotoxic, while sevoflurane, another anesthetic metabolized to fluoride, appears to be less so?

A4: Although both anesthetics are metabolized to fluoride, studies using human kidney microsomes show that this compound defluorination rates are significantly higher than sevoflurane. [] This suggests that the higher levels of intrarenally generated fluoride from this compound metabolism might contribute to its increased nephrotoxicity compared to sevoflurane. []

Q5: What is the molecular formula and molecular weight of this compound?

A5: this compound is represented by the molecular formula C3H4Cl2F2O and has a molecular weight of 164.97 g/mol.

Q6: How does the oil/gas partition coefficient of this compound relate to its anesthetic potency?

A6: this compound exhibits a high oil/gas partition coefficient, indicating its high lipid solubility. [] This property correlates with its potent anesthetic effects, as highly lipid-soluble anesthetics can readily cross the blood-brain barrier and reach the central nervous system. []

Q7: What is the significance of the blood/gas partition coefficient of thiothis compound, a sulfur analog of this compound?

A7: Thiothis compound possesses a significantly higher blood/gas partition coefficient compared to this compound, indicating its much higher blood solubility. [] This characteristic explains the prolonged recovery time associated with thiothis compound anesthesia. []

Q8: How is this compound administered, and what factors influence its uptake and elimination from the body?

A8: this compound is administered through inhalation. [, , ] Factors influencing its pharmacokinetics include the inhaled concentration, duration of administration, alveolar ventilation rate, and the patient's cardiac output. Its elimination occurs primarily through the lungs, with metabolism contributing to a lesser extent. []

Q9: How does the duration of this compound anesthesia influence its elimination rate?

A9: Studies in rats show that the elimination rate of this compound from the liver decreases with increasing duration of anesthesia. For example, the rate constant for hepatic elimination is faster after 15 minutes of anesthesia (0.24 hr-1) compared to 1 hour of anesthesia (0.07 hr-1). []

Q10: Can pre-treatment with certain drugs affect the metabolism and potential toxicity of this compound?

A10: Yes, pre-treatment with enzyme inducers like phenobarbital can increase the metabolism of this compound to inorganic fluoride, potentially enhancing its nephrotoxic effects. [, , ] This highlights the importance of considering a patient's medication history when using this compound.

Q11: What is the primary concern regarding the safety of this compound, particularly with prolonged or high-dose administration?

A11: The primary concern is nephrotoxicity, which is linked to the metabolic production of inorganic fluoride. [, , , ] This risk is elevated with increased duration and concentration of this compound exposure. [, , ]

Q12: What are the potential long-term effects of chronic exposure to this compound?

A12: While more research is needed, chronic exposure to this compound, particularly in occupational settings like veterinary surgery, may carry risks of nephrotoxicity, hepatotoxicity, teratogenicity, and carcinogenesis. [] Implementing proper scavenging systems and monitoring programs is crucial to minimizing occupational exposure and potential long-term health risks. []

Q13: What analytical techniques are commonly employed for the detection and quantification of this compound in biological samples?

A13: Gas chromatography, often coupled with techniques like flame ionization detection or mass spectrometry, is frequently used for analyzing this compound concentrations in biological samples like blood. [] These methods offer high sensitivity and selectivity for accurate quantification.

Q14: How can waste this compound concentrations in veterinary operating rooms be effectively minimized to protect personnel?

A14: Implementing comprehensive waste anesthetic gas management systems, including scavenging systems, is crucial. [] Real-time monitoring of this compound levels using techniques like infrared spectrophotometry can help ensure that exposure remains within the recommended safety limits set by organizations like the National Institute for Occupational Safety and Health. []

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